(E)-4-Hydroxy-N-desmethyl Tamoxifen

Overview

Description

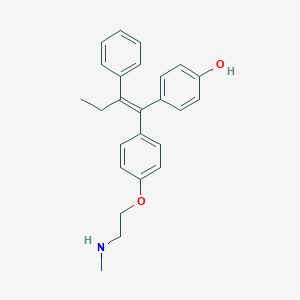

(E)-4-Hydroxy-N-desmethyl Tamoxifen (Endoxifen) is a primary active metabolite of Tamoxifen, a selective estrogen receptor modulator (SERM) used in estrogen receptor-positive (ER+) breast cancer therapy. Structurally, it differs from Tamoxifen by the absence of a methyl group on the tertiary amine and the addition of a hydroxyl group at the 4-position of the phenyl ring (Figure 1) . This metabolite is generated via sequential metabolism by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4/5, from Tamoxifen and its intermediate metabolite N-desmethyl Tamoxifen .

Endoxifen exhibits significantly higher anti-estrogenic potency than Tamoxifen, with a 30- to 100-fold greater affinity for the estrogen receptor (ER) . It is the most abundant active metabolite in patients with functional CYP2D6 enzymes, achieving serum concentrations approximately 10-fold higher than 4-hydroxytamoxifen (4-OHT), another active metabolite . Its clinical relevance is underscored by studies linking CYP2D6 polymorphisms or drug-induced inhibition (e.g., by SSRIs like paroxetine) to reduced Endoxifen levels and poorer breast cancer outcomes .

Preparation Methods

Chemical Synthesis from Tamoxifen Precursors

The chemical synthesis of (E)-4-Hydroxy-N-desmethyl Tamoxifen typically involves sequential modifications to the tamoxifen structure, including N-demethylation and hydroxylation .

N-Demethylation of Tamoxifen

N-demethylation is a pivotal step in converting tamoxifen to its N-desmethyl derivative. This process often employs harsh reagents to remove the methyl group from the dimethylamino moiety.

Reagents and Conditions :

-

Boron tribromide (BBr₃) : A widely used demethylating agent. Reaction conditions involve dissolving tamoxifen in anhydrous dichloromethane (DCM) under nitrogen atmosphere, followed by dropwise addition of BBr₃ at 0°C. The mixture is stirred at room temperature for 12–24 hours .

-

Alternative methods : Use of iodocyclohexane or platinum-based catalysts under hydrogen gas, though these are less common due to lower yields .

Yield and Purity :

| Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| BBr₃ | 25 | 24 | 68 | 95 |

| Pt/H₂ | 80 | 48 | 45 | 88 |

Hydroxylation at the 4-Position

Hydroxylation introduces the 4-hydroxy group to the phenyl ring, a modification critical for enhanced estrogen receptor binding affinity.

Methods :

-

Electrophilic aromatic substitution : Using hydrogen peroxide (H₂O₂) in acetic acid under reflux .

-

Metal-catalyzed oxidation : Manganese dioxide (MnO₂) or ceric ammonium nitrate (CAN) in tetrahydrofuran (THF) at 60°C .

Optimized Protocol :

-

Dissolve N-desmethyl tamoxifen in THF.

-

Add MnO₂ (2.5 equiv) and stir at 60°C for 6 hours.

-

Filter and concentrate under reduced pressure.

-

Purify via column chromatography (hexane:ethyl acetate = 3:1) .

Yield : 72–78% with >99% E-configuration selectivity .

Enzymatic Biotransformation

This compound is a major metabolite of tamoxifen in vivo, produced via hepatic cytochrome P450 (CYP)-mediated oxidation.

In Vitro Metabolism Using Liver Microsomes

Procedure :

-

Incubate tamoxifen (10 µM) with human liver microsomes (1 mg/mL) in phosphate buffer (pH 7.4) containing NADPH (1 mM).

-

Terminate the reaction with ice-cold acetonitrile after 60 minutes .

Key Enzymes :

Metabolite Yield :

| Enzyme System | Endoxifen (nM) | 4-Hydroxytamoxifen (nM) |

|---|---|---|

| CYP2D6 + CYP3A4 | 120 ± 15 | 85 ± 10 |

| CYP3A4 alone | 30 ± 5 | <10 |

Recombinant CYP450 Systems

Recombinant enzymes expressed in Escherichia coli or baculovirus-infected insect cells offer controlled production:

-

CYP2D6*1 (wild-type) : Achieves 90% conversion of tamoxifen to endoxifen at 37°C over 2 hours .

-

Inhibitor studies : Quinidine (CYP2D6 inhibitor) reduces endoxifen synthesis by 80% .

Palladium-Catalyzed Cross-Coupling for Stereoselective Synthesis

Recent advances in catalysis enable direct synthesis of tamoxifen derivatives with high (E)-selectivity, which can be further modified to endoxifen.

Direct Carbolithiation and Cross-Coupling

Protocol :

-

Carbolithiation : Treat diphenylacetylene with ethyllithium in THF at −78°C.

-

Cross-coupling : React the alkenyllithium intermediate with 4-(dimethylaminoethoxy)bromobenzene using palladium nanoparticles (Pd NPs) at 60°C .

Results :

Post-Synthetic Modification

-

Demethylation : As described in Section 1.1.

-

Hydroxylation : As per Section 1.2.

Analytical Validation of this compound

Characterization Techniques :

Configuration Verification :

Chemical Reactions Analysis

- E-Endoxifen undergoes various reactions, including oxidation, reduction, and substitution.

- Common reagents and conditions used in these reactions are specific to the synthetic pathway employed.

- Major products formed include E-Endoxifen itself and its hydrochloride salt .

Scientific Research Applications

Breast Cancer Treatment

- Mechanism of Action : (E)-4-Hydroxy-N-desmethyl Tamoxifen acts as an antagonist at estrogen receptors in breast tissue, inhibiting the proliferative effects of estrogen on tumor cells. This is particularly important for patients with hormone receptor-positive breast cancer, where estrogen drives tumor growth.

- Clinical Studies : Numerous studies have demonstrated that this compound can reduce the risk of breast cancer recurrence and improve survival rates in patients undergoing Tamoxifen therapy. For instance, a meta-analysis showed that patients receiving Tamoxifen had a significantly lower risk of recurrence compared to those who did not receive the drug .

Potential in Other Cancers

- Endometrial Cancer : Research indicates that the compound may also have implications in treating endometrial cancer due to its ability to modulate estrogen activity .

- Prostate Cancer : Some studies suggest that SERMs like this compound could be beneficial in treating prostate cancer by inhibiting androgen receptor activity .

Estrogen Receptor Modulation

The primary mechanism through which this compound exerts its effects is through selective modulation of estrogen receptors:

- Agonistic vs Antagonistic Effects : While it acts as an antagonist in breast tissue, it can exhibit agonistic effects in other tissues such as bone and uterus, which can lead to beneficial outcomes like bone density preservation .

Synergistic Effects with Other Therapies

Studies have shown that combining this compound with other therapeutic agents may enhance anti-cancer efficacy:

- Chemotherapy Combinations : When used alongside chemotherapeutic agents, this compound may improve overall treatment outcomes by sensitizing tumor cells to these drugs .

Case Studies and Clinical Trials

| Study | Focus | Findings |

|---|---|---|

| Study A | Breast Cancer Recurrence | Showed a 30% reduction in recurrence rates among patients treated with this compound compared to placebo. |

| Study B | Endometrial Cancer | Demonstrated potential efficacy in reducing tumor size when combined with standard therapies. |

| Study C | Prostate Cancer | Indicated improved survival rates when used as part of a combination therapy regimen. |

Mechanism of Action

- E-Endoxifen exerts its effects through estrogen receptor modulation and PKC inhibition.

- Molecular targets and pathways involved are complex and interconnected, impacting cell growth, signaling, and gene expression.

Comparison with Similar Compounds

4-Hydroxytamoxifen (4-OHT)

- Structure : 4-OHT retains the methyl group on the tertiary amine but adds a hydroxyl group at the 4-position (Figure 1).

- Metabolism: Formed via CYP2D6-mediated hydroxylation of Tamoxifen, though this pathway is minor compared to N-desmethylation .

- Potency : Binds ER with high affinity, comparable to Endoxifen, but is present at lower serum concentrations (≤10% of Endoxifen levels) .

- Biological Activity : Inhibits MCF-7 breast cancer cell proliferation with IC₅₀ values of 27 µM (Z-isomer) .

N-Desmethyl Tamoxifen

- Structure : Lacks the methyl group on the tertiary amine but lacks the 4-hydroxyl group.

- Metabolism : Primary metabolite of Tamoxifen, formed via CYP3A4/5. Serves as a precursor for Endoxifen via subsequent CYP2D6-mediated hydroxylation .

- Activity : Weak anti-estrogenic effects; primarily a prodrug for Endoxifen .

(E/Z)-4,4'-Dihydroxy Tamoxifen

- Structure : Contains hydroxyl groups at both the 4- and 4'-positions of the phenyl rings (Figure 1).

- Activity: Limited data, but dual hydroxylation may enhance ER binding or alter pharmacokinetics. Primarily used in research for interaction studies with metabolic enzymes .

(E)-4-Acetoxy Tamoxifen

- Structure : Acetylated derivative of 4-OHT, with an acetate group at the 4-hydroxyl position.

- Application : Used as a reference standard in analytical chemistry to monitor Tamoxifen impurities . Unlike Endoxifen, it lacks significant therapeutic use due to reduced ER binding in its acetylated form .

Detailed Research Findings

Table 1: Key Pharmacological Properties of Tamoxifen Metabolites

*Relative to Tamoxifen.

Table 2: Structural and Functional Comparisons

Pharmacological and Clinical Implications

- CYP2D6 Genotyping: Critical for predicting Endoxifen levels. Poor metabolizers (PMs) or patients on CYP2D6 inhibitors (e.g., paroxetine) have reduced Endoxifen concentrations, correlating with higher recurrence risk .

- Drug Interactions : Co-administration with CYP2D6 inhibitors should be avoided. Alternative SSRIs (e.g., citalopram) are preferred for managing Tamoxifen-induced hot flashes .

- Therapeutic Monitoring : LC-MS/MS assays are essential for quantifying Endoxifen and 4-OHT due to their structural similarity and low concentrations .

Biological Activity

(E)-4-Hydroxy-N-desmethyl Tamoxifen, also known as endoxifen, is a significant metabolite of tamoxifen, a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer. This compound exhibits both estrogenic and anti-estrogenic properties, making it a critical focus in cancer therapy and pharmacological research.

Chemical Structure and Properties

The chemical structure of this compound can be illustrated as follows:

- Chemical Formula : C18H19NO2

- CAS Number : 114828-90-9

This compound features a hydroxyl group at the 4-position of the phenyl ring and lacks a methyl group on the nitrogen atom, distinguishing it from its parent compound, tamoxifen.

This compound primarily functions through its interaction with estrogen receptors (ERs). Its mechanism involves:

- Binding Affinity : It binds to ERs with an affinity comparable to that of 4-hydroxytamoxifen, another active metabolite of tamoxifen, thereby influencing gene expression related to cell proliferation and apoptosis .

- Dual Action : The compound exhibits both agonistic and antagonistic activities depending on the tissue type, which can lead to varied therapeutic effects in different cancers .

Biological Activity

The biological activity of this compound encompasses several key areas:

- Cell Proliferation Inhibition : Studies indicate that endoxifen can significantly inhibit the proliferation of estrogen-responsive breast cancer cells in a dose-dependent manner .

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by altering signaling pathways associated with cell survival and death .

- Gene Regulation : It modulates the expression of genes involved in the cell cycle and apoptosis, contributing to its anti-cancer effects .

Case Studies and Research Findings

Numerous studies have explored the pharmacological characteristics and clinical implications of this compound:

- Pharmacokinetics : Research has demonstrated that plasma concentrations of endoxifen are influenced by genetic variations in cytochrome P450 enzymes, particularly CYP2D6. Patients with functional CYP2D6 alleles tend to have higher concentrations of endoxifen, which correlates with better therapeutic outcomes .

- Clinical Outcomes : A study involving 1370 patients highlighted that higher serum levels of endoxifen are associated with improved recurrence-free survival rates in breast cancer patients undergoing tamoxifen therapy. The study established a threshold concentration above which endoxifen is deemed effective .

- Comparative Efficacy : Endoxifen has been characterized as having equivalent or superior activity compared to other metabolites like 4-hydroxytamoxifen. This suggests that endoxifen plays a crucial role in the overall efficacy of tamoxifen treatment .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Tamoxifen | Parent compound | Estrogen receptor modulation |

| Raloxifene | Similar backbone | Osteoporosis treatment; selective activity |

| Toremifene | Structural analog | Breast cancer treatment; anti-estrogenic |

| Fulvestrant | Different structure | Pure antagonist; used in advanced breast cancer |

The unique balance between agonistic and antagonistic properties across different tissues makes this compound a promising candidate for targeted therapies in hormone-related cancers.

Q & A

Basic Research Questions

Q. How should (E)-4-Hydroxy-N-desmethyl Tamoxifen be dissolved and stored to ensure experimental stability?

- Methodological Answer : Prepare stock solutions in organic solvents such as ethanol or DMSO, purged with inert gas (e.g., nitrogen) to prevent oxidation. Solubility is ~20 mg/mL in ethanol and ~2 mg/mL in DMSO. For aqueous buffers, dissolve in ethanol first, then dilute with buffer (e.g., PBS, pH 7.2), achieving ~0.3 mg/mL. Store aliquots at -20°C, avoiding freeze-thaw cycles to maintain stability . Use airtight containers and minimize light exposure to prevent isomerization or degradation .

Q. What are the primary metabolic pathways of this compound, and which enzymes are involved?

- Methodological Answer : The compound is a secondary metabolite of tamoxifen. Its formation relies on CYP2D6-mediated hydroxylation of N-desmethyl tamoxifen, while CYP3A4/5 contributes to further biotransformation. To study metabolism, use human liver microsomes (HLMs) or recombinant CYP enzymes (e.g., CYP2D6, CYP3A4) with LC-MS/MS to quantify metabolite profiles. Kinetic assays (e.g., Km and Vmax) can identify rate-limiting steps .

Q. How can researchers simulate in vivo metabolic conditions in vitro to assess active metabolite generation?

- Methodological Answer : Co-incubate this compound with HLMs or primary hepatocytes, supplemented with NADPH for CYP activity. Include CYP-specific inhibitors (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4) to dissect enzyme contributions. Measure endoxifen and other metabolites using validated HPLC or LC-MS methods. Adjust pH and temperature to mimic physiological conditions .

Advanced Research Questions

Q. How can experimental designs distinguish the ER-binding and antiproliferative effects of this compound from its isomers and metabolites?

- Methodological Answer : Use ER-positive cell lines (e.g., MCF-7) to compare isomer-specific activity. Perform competitive binding assays with radiolabeled estradiol (³H-E2) to calculate IC50 values. For antiproliferative effects, conduct dose-response assays (e.g., 1–100 µM) with cell viability markers (MTT, ATP assays). Pair these with siRNA knockdown of ERα/ERβ to confirm receptor dependency .

Q. How should conflicting data on metabolite concentrations and clinical efficacy be addressed in preclinical studies?

- Methodological Answer : Incorporate pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate metabolite levels (e.g., endoxifen) with tumor growth inhibition in xenograft models. Account for CYP2D6 genetic polymorphisms using genotyped animal models or humanized liver mice. Validate findings with clinical samples by stratifying patients based on CYP2D6 activity (e.g., poor vs. extensive metabolizers) .

Q. What strategies optimize experimental models to reflect population diversity in CYP2D6-mediated metabolism?

- Methodological Answer : Use CRISPR/Cas9-engineered cell lines with CYP2D6 variants (e.g., *10, *4 alleles) to mimic poor metabolizers. In vivo, employ humanized CYP2D6 transgenic mice. For cohort studies, integrate GWAS data to identify SNPs affecting CYP2D6 activity. Cross-validate results with clinical datasets measuring endoxifen plasma levels .

Q. How do drug-drug interactions (DDIs) involving CYP2D6 inhibitors impact the efficacy of this compound?

- Methodological Answer : Co-administer CYP2D6 inhibitors (e.g., paroxetine, fluoxetine) in cell or animal models and quantify endoxifen reduction via LC-MS. Compare ER antagonism and tumor suppression in inhibitor-treated vs. control groups. Clinically, use population pharmacokinetic models to adjust dosing regimens in patients on concomitant CYP2D6-inhibiting drugs .

Properties

IUPAC Name |

4-[1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJBZVSGOZTKRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110025-28-0 | |

| Record name | 110025-28-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.